2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a methylsulfonyl group, and a thiadiazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyphenol with an appropriate halogenated compound to form 2-(2-methoxyphenoxy)propane-1,3-diol . This intermediate is then subjected to further reactions to introduce the thiadiazole and methylsulfonyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-5-nitrophenylmethanone: Shares the methoxyphenoxy group but differs in other functional groups.
2-(2-methoxyphenoxy)propane-1,3-diol: Similar intermediate used in the synthesis of the target compound.
Uniqueness
2-(2-methoxyphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C13H15N3O5S2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3O5S2/c1-8(21-10-7-5-4-6-9(10)20-2)11(17)14-12-15-16-13(22-12)23(3,18)19/h4-8H,1-3H3,(H,14,15,17) |
InChI Key |
BXMYJFSYOKVQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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